Copper tris(triphenylphosphine),methanesulfonate

Description

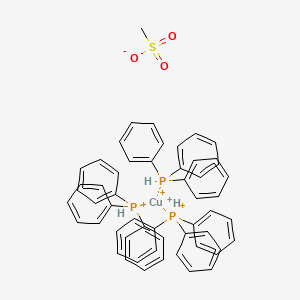

Copper tris(triphenylphosphine) methanesulfonate, formulated as [Cu(PPh₃)₃]CH₃SO₃, is a monovalent copper complex featuring three triphenylphosphine (PPh₃) ligands and a methanesulfonate (CH₃SO₃⁻) counterion. This compound is notable for its stability in both solid and solution states, attributed to the strong σ-donor and π-acceptor properties of PPh₃, which stabilize the Cu(I) center . The methanesulfonate anion enhances solubility in polar solvents, making it suitable for catalytic applications in homogeneous systems .

Properties

Molecular Formula |

C55H51CuO3P3S+3 |

|---|---|

Molecular Weight |

948.5 g/mol |

IUPAC Name |

copper(1+);methanesulfonate;triphenylphosphanium |

InChI |

InChI=1S/3C18H15P.CH4O3S.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4;/h3*1-15H;1H3,(H,2,3,4);/q;;;;+1/p+2 |

InChI Key |

AGTUEILEBVSIBV-UHFFFAOYSA-P |

Canonical SMILES |

CS(=O)(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Copper(I) Tris(triphenylphosphine) Complexes

Copper(I) complexes with triphenylphosphine are commonly synthesized by reacting copper(I) salts with triphenylphosphine under inert atmosphere to prevent oxidation. A typical precursor is copper(I) halides or copper(I) acetonitrile complexes.

-

- Copper(I) acetonitrile complex [Cu(NCCH3)4][BF4] is reacted with triphenylphosphine in dichloromethane under inert atmosphere.

- The reaction proceeds via ligand substitution, yielding [Cu(PPh3)3]+ complexes.

- The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete coordination.

-

- Anaerobic (oxygen-free) environment to prevent oxidation of Cu(I) to Cu(II).

- Use of dry solvents and inert atmosphere glovebox or Schlenk techniques.

- Stoichiometric control of ligands to achieve tris-ligated copper(I) species.

This method yields copper(I) tris(triphenylphosphine) complexes with high purity and good yields.

Summary Table of Preparation Parameters

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Copper source | Copper strips | Copper(I) salts or complexes |

| Ligands | None initially; methanesulfonate formed in situ | Triphenylphosphine |

| Reaction atmosphere | Pressurized chlorine | Inert atmosphere (N2 or Ar) |

| Temperature | 3-7 h at room to elevated temp; 120-150 °C for sulfonyl chloride step | Room temperature to mild heating |

| Solvents | Concentrated HCl, xylene extraction | Dichloromethane, acetone |

| Isolation | Distillation under reduced pressure, crystallization | Crystallization from solution |

| Yield | High, suitable for industrial scale | High purity, small scale |

Research Findings and Notes

- The industrial method emphasizes the use of readily available raw materials (copper strips, hydrochloric acid, sodium sulfite, monochloromethane, phosphorus oxychloride) and simple reaction steps with high yield and low cost.

- Laboratory syntheses focus on the coordination chemistry of copper(I) with triphenylphosphine and subsequent ligand exchange to introduce methanesulfonate, requiring strict anaerobic conditions to maintain copper(I).

- Structural studies via single-crystal X-ray diffraction confirm the tetracoordinated copper(I) center with triphenylphosphine ligands and methanesulfonate as counterion, showing distorted tetrahedral geometry around copper.

- Spectroscopic methods such as NMR and IR are used to characterize the complexes, confirming ligand coordination and purity.

Chemical Reactions Analysis

Types of Reactions: Copper tris(triphenylphosphine),methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can also participate in reduction reactions, often facilitated by the triphenylphosphine ligands.

Substitution: Ligand exchange reactions are common, where triphenylphosphine ligands can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions typically occur in solvents like dichloromethane or acetonitrile under mild conditions.

Major Products:

Oxidation: Copper(II) complexes with modified ligand environments.

Reduction: Copper(I) complexes with altered ligand configurations.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Copper tris(triphenylphosphine),methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper tris(triphenylphosphine),methanesulfonate involves its ability to coordinate with various substrates through its copper(I) center. The triphenylphosphine ligands provide steric and electronic stabilization, allowing the compound to participate in a variety of catalytic and binding processes. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features

- Coordination Geometry : Unlike octahedral Ru(II) complexes (e.g., [Ru(PPh₃)₃Cl₂]), [Cu(PPh₃)₃]CH₃SO₃ adopts a trigonal planar geometry due to the d¹⁰ configuration of Cu(I) .

- Ligand Effects : Replacing one PPh₃ with a tris(pyrazolyl)methanesulfonate ligand ([Cu(CHpz₃)(PPh₃)]PF₆) alters the coordination sphere to tetrahedral, impacting redox behavior and catalytic activity .

Solubility and Stability

Table 2: Solubility and Thermal Stability

| Compound | Solubility in Water | Solubility in THF | Decomposition Temp. (°C) | Reference |

|---|---|---|---|---|

| [Cu(PPh₃)₃]CH₃SO₃ | Moderate | High | >200 | |

| [Cu(PPh₃)₃]Br | Low | High | ~180 | |

| [Cu(CHpz₃)(PPh₃)]PF₆ | Low | Moderate | ~190 |

- Methanesulfonate vs. Halides : The CH₃SO₃⁻ anion improves aqueous solubility compared to bromide or hexafluorophosphate salts, enabling applications in water-tolerant catalysis .

- Thermal Stability : [Cu(PPh₃)₃]CH₃SO₃ exhibits higher thermal stability (>200°C) than bromide analogs, likely due to stronger ionic interactions with the methanesulfonate ion .

Biological Activity

Copper tris(triphenylphosphine), methanesulfonate (Cu(PPh₃)₃CH₃SO₃) is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological implications, particularly focusing on its anticancer properties, cytotoxicity, and interactions with biological macromolecules.

Synthesis and Structural Characteristics

Copper tris(triphenylphosphine), methanesulfonate can be synthesized through the reaction of copper(I) salts with triphenylphosphine in the presence of methanesulfonic acid. The resulting compound typically exhibits a tetrahedral geometry around the copper center, as confirmed by X-ray crystallography. The structure can be represented as follows:

The coordination environment around the copper atom is characterized by three triphenylphosphine ligands and one methanesulfonate group, which stabilizes the complex and influences its reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of copper(I) complexes, including Cu(PPh₃)₃CH₃SO₃. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines while demonstrating minimal toxicity towards normal cells. For instance, research indicates that copper(I) complexes can induce apoptosis in cancer cells through mechanisms that include the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Table 1: Cytotoxicity of Copper Tris(triphenylphosphine), Methanesulfonate against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Carcinoma) | 10-15 | |

| HeLa (Cervical Carcinoma) | 5-10 | |

| MCF-7 (Breast Adenocarcinoma) | 8-12 | |

| NHDF (Normal Cells) | >50 |

The selectivity of these compounds is particularly noteworthy; they exhibit significantly lower toxicity towards normal human dermal fibroblasts compared to their effects on cancer cells. This selectivity suggests a promising therapeutic window for further development in anticancer treatments.

The mechanism by which Cu(PPh₃)₃CH₃SO₃ exerts its biological effects includes:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in tumor cells.

- Generation of Reactive Oxygen Species (ROS) : Copper complexes can catalyze the production of ROS, which can damage cellular components and trigger apoptosis.

- DNA Interaction : Some studies indicate that these complexes may interact with DNA, causing strand breaks and contributing to cytotoxicity.

Case Studies

- Study on A549 Cell Line : A study demonstrated that Cu(PPh₃)₃CH₃SO₃ induced significant cytotoxicity in A549 lung carcinoma cells with an IC50 value of approximately 10 µM. The mechanism was linked to ROS generation and subsequent oxidative stress leading to cell death .

- HeLa Cells Investigation : Research involving HeLa cells indicated that treatment with Cu(PPh₃)₃CH₃SO₃ resulted in a marked decrease in cell viability at concentrations as low as 5 µM. Flow cytometry analysis revealed increased early and late apoptotic populations upon treatment .

- Comparative Analysis with Cisplatin : In a comparative study against cisplatin, Cu(PPh₃)₃CH₃SO₃ exhibited up to 30 times greater cytotoxic activity against cancer cells while maintaining lower toxicity towards normal cells, suggesting its potential as a more selective chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing copper tris(triphenylphosphine) methanesulfonate, and what experimental precautions are critical?

- Methodology : The synthesis typically involves reacting a copper(I) salt (e.g., CuCl) with triphenylphosphine (PPh₃) and methanesulfonate derivatives in a dry, oxygen-free environment. For example, analogous silver complexes are synthesized by combining tris(pyrazolyl)methanesulfonate ligands with AgNO₃ and PPh₃ in methanol under nitrogen . Precautions include inert atmosphere handling (argon/nitrogen), avoidance of moisture, and low-temperature storage (0–6°C) to prevent decomposition, as seen in related copper-phosphine complexes .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this complex?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm ligand coordination and purity. For example, shifts in PPh₃ peaks indicate metal-ligand bonding .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S, Cu content).

- IR Spectroscopy : Identifies methanesulfonate (SO₃⁻) stretching vibrations (~1050–1150 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal structure, though single-crystal growth may require slow diffusion of diethyl ether into a dichloromethane solution .

Q. How does the stability of this complex vary under different solvents or temperatures?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Solvent stability can be tested via UV-Vis spectroscopy over time in solvents like THF, DMSO, or methanol. For instance, related copper(I) hydride complexes decompose above 40°C, necessitating storage at 0–6°C .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder in phosphine ligands) be resolved during structure refinement?

- Methodology : Use iterative refinement tools in SHELXL and OLEX2 to model disorder. Constraints (e.g., SIMU, DELU) can stabilize anisotropic displacement parameters for PPh₃ ligands. For severe disorder, partial occupancy or split-site modeling may be required. Validation with PLATON or CIF-check ensures data integrity .

Q. What mechanistic insights explain the catalytic activity of this complex in cross-coupling or redox reactions?

- Methodology :

- DFT Calculations : Analyze electronic structure (e.g., Cu-P bonding, methanesulfonate coordination) to identify active sites.

- Cyclic Voltammetry : Measure redox potentials to correlate with catalytic efficiency. For example, Cu(I)/Cu(II) transitions may facilitate electron transfer .

- Kinetic Studies : Monitor reaction rates under varying ligand ratios to infer rate-determining steps .

Q. How does ligand substitution (e.g., replacing methanesulfonate with other anions) alter the complex’s reactivity or stability?

- Methodology : Synthesize analogues with triflate, nitrate, or acetate anions and compare:

- Stability : TGA/DSC under identical conditions.

- Reactivity : Test catalytic performance in model reactions (e.g., C–N coupling). Nitrate-coordinated copper complexes, for instance, show enhanced solubility in polar solvents .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for similar copper-phosphine complexes?

- Resolution :

- Standardize Conditions : Compare turnover numbers (TON) under identical substrate ratios, solvents, and temperatures.

- Characterize Active Species : Use in-situ XAFS or EPR to identify whether the catalyst remains intact or forms nanoparticles .

- Replicate Experiments : Cross-validate with literature protocols, noting subtle differences (e.g., trace oxygen or moisture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.